2-(Dimethylsulfamoyl)benzoic acid

Description

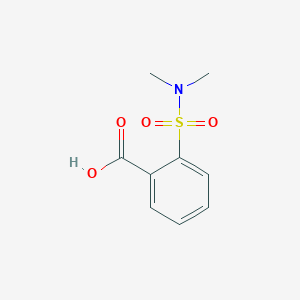

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSWMTLFMZCAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302845 | |

| Record name | 2-(dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22185-11-1 | |

| Record name | 22185-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N,N-dimethylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies

Synthesis of 2-(Dimethylsulfamoyl)benzoic Acid Core Structure

The assembly of the target molecule can be approached through various synthetic plans, which often begin with the formation of a crucial precursor, dimethylsulfamoyl chloride. Once this key intermediate is obtained, it can be incorporated into the final benzoic acid structure through either convergent or divergent pathways.

Dimethylsulfamoyl chloride is a versatile reagent essential for introducing the dimethylsulfamoyl moiety. lookchem.com Its synthesis is well-established and can be achieved through several reliable methods.

Direct amination is a common and efficient method for the synthesis of dimethylsulfamoyl chloride. This approach typically involves the reaction of a sulfonyl chloride, such as sulfuryl chloride, with dimethylamine (B145610) or its salt.

One documented procedure involves reacting dimethylamine hydrochloride with sulfuryl chloride in acetonitrile, using antimony(V) pentachloride as a catalyst. The mixture is heated to reflux for several hours to yield the desired product. googleapis.com

An alternative method, which avoids the use of a separate solvent, involves passing dimethylamine gas directly through liquid sulfuryl chloride. google.com This backflow reaction is conducted under dry conditions, with the temperature maintained between 10-20°C initially and controlled as the reaction proceeds. google.com This process is reported to produce dimethylsulfamoyl chloride with high purity (>97%) and yields around 80%. google.com

Table 1: Comparison of Direct Amination Methods for Dimethylsulfamoyl Chloride Synthesis

| Reactants | Solvent/Catalyst | Key Conditions | Reported Yield/Purity | Reference |

| Dimethylamine Hydrochloride, Sulfuryl Chloride | Acetonitrile, Antimony(V) pentachloride | Reflux for 4 hours | Not specified | googleapis.com |

| Dimethylamine (gas), Sulfuryl Chloride (liquid) | None | 10-20°C initial temp.; vacuum distillation | ~80% yield, >97% purity | google.com |

Nucleophilic aromatic substitution (SNAr) provides a pathway to synthesize functionalized aryl sulfonamides directly. In this context, an activated chlorosulfonyl aromatic precursor reacts with dimethylamine. For instance, a 2021 study described the synthesis of a dimethylsulfamoyl chloride derivative via the reaction of 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid with dimethylamine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This reaction proceeds under mild conditions (0–25°C) in solvents such as dichloromethane (B109758) or acetonitrile, offering a route to highly functionalized systems, albeit with potentially moderate yields.

A more general method for the dimethylamination of aryl halides involves the hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF) to generate dimethylamine in situ. nih.gov This procedure is effective for the nucleophilic aromatic substitution of activated aryl fluorides and chlorides and is tolerant of various functional groups. nih.gov

Recent advancements have explored radical-mediated pathways for C-S bond formation. While single electron reduction is more challenging for sulfamoyl chlorides compared to sulfonyl chlorides, they can be effectively activated through chlorine-atom abstraction by a silyl (B83357) radical. nih.gov A study published in 2020 demonstrated a photocatalytic method using Eosin Y, where a silyl radical initiates the process. nih.gov This allows for the hydrosulfamoylation of alkenes, providing direct access to aliphatic sulfonamides and demonstrating the utility of radical pathways in forming sulfonamide-containing molecules. nih.gov

With dimethylsulfamoyl chloride in hand, or by using methods that generate the sulfonamide group directly on the ring, chemists can employ either convergent or divergent strategies to complete the synthesis of this compound.

A divergent approach would typically start with a pre-functionalized benzoic acid. For example, a modern and powerful method involves the direct conversion of an aromatic carboxylic acid into a sulfonamide. princeton.edu This can be achieved through a copper-catalyzed ligand-to-metal charge transfer (LMCT) process that transforms the carboxylic acid into a sulfonyl chloride intermediate, which is then reacted in a one-pot fashion with an amine, such as dimethylamine, to yield the final sulfonamide product. princeton.edu This strategy is highly valuable for late-stage functionalization and creating analogues of existing bioactive molecules. princeton.edu

A convergent synthesis , in contrast, would involve coupling two major fragments. One fragment would be an aromatic ring bearing the dimethylsulfamoyl group, and the other would introduce the carboxylic acid. A plausible route could begin with an ortho-lithiated N,N-dimethylbenzenesulfonamide derivative, which could then be carboxylated by quenching with carbon dioxide. Another convergent strategy might involve a metal-catalyzed cross-coupling reaction to install the carboxylic acid or a precursor group.

Precursor Synthesis Approaches: Focus on Dimethylsulfamoyl Chloride

Preparation of Positional Isomers and Structurally Related Analogues

The synthetic methodologies used for this compound can be readily adapted to prepare its positional isomers (e.g., the 3- and 4-substituted isomers) and a wide array of structurally related analogues.

The synthesis of positional isomers would follow similar pathways, starting with the appropriately substituted precursors. For example, the synthesis of 4-(Dimethylsulfamoyl)benzoic acid could be achieved by the sulfonation of toluene (B28343), followed by conversion to the sulfonyl chloride, reaction with dimethylamine, and finally, oxidation of the methyl group to a carboxylic acid.

Furthermore, the core structure can be modified to generate a library of related analogues. This can involve alterations to the benzoic acid moiety or the sulfamoyl group. For instance, various benzoic acid derivatives can be converted to their corresponding acid chlorides and then reacted with ammonium (B1175870) thiocyanate (B1210189) to produce benzoyl isothiocyanates. nih.gov These intermediates can then be treated with different amines to furnish a diverse set of target compounds, such as benzoylthioureido derivatives. nih.gov

Another example of a structurally related analogue is Isopropyl 5-methoxy-2-(dimethylsulfamoyl)benzoate, which features both an ester group instead of a free carboxylic acid and a methoxy (B1213986) substituent on the aromatic ring. nih.gov The synthesis of such compounds highlights the modularity of the synthetic routes, allowing for the introduction of various functional groups to explore structure-activity relationships.

Synthesis of Para-Substituted (Dimethylsulfamoyl)benzoic Acid Isomers

The introduction of substituents at the para-position (C4) of the this compound core is a common strategy to modulate the electronic and steric properties of the molecule. A prevalent approach involves the oxidation of a corresponding substituted toluene derivative.

A key intermediate for many para-substituted analogues is 2-nitro-4-methylsulfonylbenzoic acid. The synthesis of this compound often starts from 2-nitro-4-methylsulfonyltoluene. chemicalbook.com One method involves using sulfuric acid as a solvent and vanadium pentoxide (V₂O₅) as a catalyst, with nitric acid acting as the oxidant. google.com The reaction is typically heated to around 140°C. chemicalbook.com An alternative approach utilizes a self-priming stirrer and introduces oxygen during the reaction, which can shorten the reaction time significantly. google.comgoogle.com The product is then isolated by cooling the reaction mixture and filtering the resulting precipitate. chemicalbook.comgoogle.com Another established method for creating a para-nitro group is the oxidation of p-nitrotoluene using reagents like sodium dichromate in sulfuric acid. orgsyn.orgchemicalbook.com

The general strategy often involves a multi-step process that can be adapted for various substituents. For instance, bioisosteric replacement of the sulfamoyl phenyl group with a benzoic acid can be achieved to create different analogues. nih.gov These syntheses often start with appropriately substituted benzoic acid derivatives which are then converted to the target molecules through a series of reactions. nih.gov

Table 1: Synthesis of 2-nitro-4-methylsulfonylbenzoic acid

| Starting Material | Reagents and Conditions | Yield | Reference |

| 2-nitro-4-methylsulfonyltoluene | 70% H₂SO₄, V₂O₅, 68% HNO₃, O₂, 140°C | 98.0% | chemicalbook.com |

| 2-nitro-4-methylsulfonyltoluene | 70% H₂SO₄, V₂O₅, O₂, HNO₃ | High | google.com |

| 2-nitro-4-methylsulfonyltoluene | H₂SO₄, Transition metal oxide, O₂, HNO₃, 130-170°C | 95.6% | google.com |

| p-Nitrotoluene | Na₂Cr₂O₇, H₂SO₄, H₂O | 82-86% | orgsyn.org |

Synthetic Routes to Halogenated and Methoxy-Substituted Derivatives

The incorporation of halogen atoms or methoxy groups onto the this compound scaffold can significantly influence the compound's physicochemical properties.

Halogenated Derivatives: The synthesis of halogenated derivatives can be achieved through several routes. One common method involves the condensation of N-Phenyl-o-phenylenediamine with a corresponding halogen-substituted benzaldehyde (B42025) in the presence of sodium metabisulfite. mdpi.com This approach has been successfully used to prepare a variety of para- and meta-halogenated (Br, I) arylbenzimidazoles. mdpi.com Another strategy is to start with a halogenated benzoic acid derivative and build the sulfamoyl side chain. For example, 4-chloro-5-sulfamoylbenzoic acid can be reacted with dimethylformamide to introduce the N,N-dimethylaminomethyleneamino group, a precursor to the dimethylsulfamoyl group. google.com Furthermore, halogenated benzylamides of various acids have been synthesized to explore the effects of halogenation on biological activity. nih.gov

Methoxy-Substituted Derivatives: The synthesis of methoxy-substituted analogs often begins with a methoxy-containing starting material. For example, 4-methoxy-2-methoxy benzoic acid can be prepared from 4-methoxysalicylic acid by reacting it with N,N-diisopropylethylamine and chloromethylmethyl ether. prepchem.com Another approach starts with 2-methoxybenzoic acid, which is converted to its anhydride (B1165640) using ethyl chloroformate. nih.gov This anhydride can then be reacted with other reagents to build the final molecule. nih.gov A method for synthesizing 2,6-dimethoxybenzoic acid involves the reaction of sodium phenide with 1,3-dimethoxybenzene, followed by carboxylation with carbon dioxide. google.com

Strategies for Aminated Sulfamoylbenzoic Acid Derivatives

The synthesis of aminated sulfamoylbenzoic acid derivatives is of particular interest due to the prevalence of the sulfamoyl group in pharmacologically active molecules. A primary synthetic route starts with an aminobenzoic acid, such as anthranilic acid (2-aminobenzoic acid). nih.gov

A general and modular synthetic scheme involves the following steps:

Sulfonamide Formation: The starting aminobenzoic acid is coupled with an appropriate sulfonyl chloride under basic conditions (e.g., NaHCO₃ in water) to form the sulfonamide. nih.gov

Amide Coupling: The resulting sulfamoylbenzoic acid is then coupled with a desired amine or aniline (B41778). This is often achieved using standard peptide coupling reagents like propylphosphonic anhydride (T3P) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govnih.gov

This linear approach allows for the synthesis of a wide range of derivatives by varying the amine component in the final step. nih.gov For example, 3-nitrobenzoic acid can be chlorosulfonated and then reacted with various amines to produce a library of sulfamoylbenzoic acids. researchgate.net These can be further converted to their corresponding benzamides. researchgate.net Similarly, 5-sulfamoylbenzoic acid derivatives can be prepared by reacting 5-halogenosulfamoylbenzoic acids with various amino compounds. google.com

Another strategy involves the N-alkylation of 2-aminobenzoic acid with reagents like methyl α-azidoglycinate N-benzoylated to yield complex diaminoester derivatives. mdpi.comresearchgate.net The synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid can be achieved by reacting 3-N,N-diethylaminophenol with phthalic anhydride, sometimes in a molten state to reduce solvent use. google.com

Advanced Synthetic Techniques and Process Optimization

To improve efficiency, yield, and environmental friendliness, researchers have explored advanced synthetic techniques for preparing this compound and its derivatives. These include the use of catalytic systems and methods that offer high regioselectivity.

Catalytic Methods in Synthesis

Catalysis plays a crucial role in the modern synthesis of benzoic acid derivatives, offering milder reaction conditions and improved yields.

For the oxidation of toluene precursors, transition metal catalysts are often employed. As mentioned previously, vanadium pentoxide (V₂O₅) is a common catalyst for the nitric acid oxidation of 2-nitro-4-methylsulfonyltoluene to the corresponding benzoic acid. google.comgoogle.com This catalytic process can be enhanced by the introduction of oxygen. google.com

Another effective catalytic system for the oxidation of methylarenes to benzoic acids involves cobalt acetate (B1210297) in the presence of sodium bromide, using air as the oxidant. researchgate.net This method is advantageous due to the low cost and safety of the oxidant (air) and the availability of the catalyst components. researchgate.net

Catalyst-free methods have also been developed for certain transformations. For instance, the synthesis of 2-substituted benzothiazoles, which are structurally related to some derivatives, can be achieved from aromatic amines, aliphatic amines, and elemental sulfur without any catalyst or additive, with DMSO acting as the oxidant. nih.gov In other syntheses, organobismuth compounds like triphenylbismuth (B1683265) dichloride have been used to promote the cyclization and desulfurization of thioamides to form 2-substituted benzoxazoles and benzimidazoles. beilstein-journals.orgbeilstein-journals.org

Regioselective and Stereoselective Synthetic Approaches

Regioselectivity: Controlling the position of substitution on the aromatic ring is critical for defining the properties of the final compound. Regioselective synthesis is typically achieved by choosing starting materials with pre-defined substitution patterns. For example, to synthesize a specific halogenated derivative, one would start with the correspondingly halogenated benzoic acid or aniline. The inherent directing effects of the substituents on the aromatic ring (e.g., ortho-, para-, or meta-directing groups) are fundamental to controlling the position of further electrophilic or nucleophilic aromatic substitutions.

Facile synthesis of certain complex heterocyclic systems has been achieved through regioselective cyclization reactions. researchgate.net For instance, the preparation of 4-chloromethyl benzoic acid chlorides can be achieved through a multi-step route starting from 4-xylyl alcohol, ensuring the final product has the desired substitution pattern. google.com

Stereoselectivity: The molecule this compound itself is achiral and therefore does not require stereoselective synthesis. However, when this scaffold is incorporated into larger, more complex molecules that may contain chiral centers, stereoselective methods become crucial. For example, in the synthesis of complex heterocyclic structures like tetrahydropyran-4-ones, which can have multiple stereocenters, methods such as the Horner-Wadsworth-Emmons olefination and stereoselective Michael additions are employed to control the relative configuration of substituents. nih.gov While not directly applied to the synthesis of the basic this compound, these principles are essential when it serves as a building block in the synthesis of more complex, stereochemically defined target molecules.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Sulfamoyl Moiety

The sulfamoyl group (-SO₂N(CH₃)₂) is a key determinant of the molecule's electronic properties and reactivity. The sulfur atom is in a high oxidation state (+6), making it electron-deficient and a target for nucleophiles.

The sulfur atom of the sulfamoyl group is highly electrophilic. This character is analogous to that seen in sulfonyl halides and sulfamoyl fluorides, which are known to react with a variety of nucleophiles. nih.govgoogle.com The general mechanism for nucleophilic substitution at a sulfonyl center involves the attack of a nucleophile to form a transient, trigonal-bipyramidal intermediate. quora.com

While direct studies on 2-(Dimethylsulfamoyl)benzoic acid are not prevalent, the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry provide a strong model for its potential reactivity. nih.govlibretexts.org In SuFEx-type reactions, a stable S(VI)-F bond can be activated by Lewis acids or specific base mediators to react with nucleophiles like amines. nih.govlibretexts.org By analogy, the S-N bond of the dimethylsulfamoyl group could potentially be cleaved by strong nucleophiles under forcing conditions, although it is generally considered a robust and stable functional group. The most common nucleophilic attack involves amines reacting with activated sulfonyl derivatives, such as sulfonyl chlorides, to form sulfonamides. google.com

Table 1: Expected Reactivity at the Sulfamoyl Sulfur Center

| Nucleophile | Expected Reaction Pathway | Product Type | Notes |

| Amines (R-NH₂) | Nucleophilic Substitution (if activated) | Substituted Sulfonamide | Generally requires activation of the sulfamoyl group. |

| Hydroxide (OH⁻) | Nucleophilic Attack | Potential for hydrolysis under harsh conditions. | The S-N bond is typically stable to hydrolysis. |

| Organometallics (R-Li) | Potential for attack at sulfur | Complex mixture | Reactivity would likely be dominated by the acidic carboxylic proton. |

The generation of sulfonyl radicals offers a pathway to novel bond formations. While literature specifically detailing the formation of a sulfonyl radical from this compound is scarce, modern synthetic methods like photoredox catalysis enable the generation of radical species from stable precursors. nih.gov Aliphatic carboxylic acids, for instance, can serve as radical progenitors through single-electron transfer (SET) processes. nih.gov It is conceivable that under specific photoredox conditions, either the carboxylic acid could be decarboxylated to generate an aryl radical, or a pathway could be devised to generate a sulfonyl radical, although the latter is less common and would require specific catalytic systems. Such sulfonyl radicals, once formed, would be expected to participate in various radical-mediated transformations.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of numerous derivatives.

The carboxylic acid moiety of this compound readily undergoes standard transformations such as esterification and amidation.

Esterification: This reaction can be accomplished through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. youtube.comyoutube.com For example, reacting benzoic acid with ethanol (B145695) in the presence of an acid catalyst yields ethyl benzoate. youtube.com A specific derivative, the isopropyl ester of 2-(dimethylsulfamoyl)-5-methoxybenzoic acid, has been reported, demonstrating that the sulfamoyl group is compatible with esterification conditions. nih.gov

Amidation: The formation of amides from the carboxylic acid group is another fundamental transformation. This is typically achieved by first activating the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents can be used to directly form the amide bond. Syntheses of related 2-sulfonamidobenzamides have been achieved by coupling the carboxylic acid with an aniline (B41778) using propylphosphonic anhydride (B1165640) (T3P) as a coupling agent. nih.gov Similarly, phthalic anhydride can react with anilines to form 2-carbamoylbenzoic acids, a reaction that highlights the utility of the ortho-carboxybenzoyl scaffold. researchgate.net

Table 2: Representative Transformations of the Benzoic Acid Moiety

| Reaction Type | Reagents & Conditions | Product | Reference |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl Ester | youtube.comyoutube.com |

| Esterification | Isopropanol, (likely acid catalysis) | Isopropyl ester of a substituted analog | nih.gov |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | N-substituted Benzamide | nih.gov |

| Amidation | Aniline, Propylphosphonic Anhydride (T3P) | N-aryl Benzamide | nih.gov |

The this compound scaffold serves as a valuable building block for constructing more complex and biologically active molecules. The dual functionality of the sulfamoyl and carboxylic acid groups allows for modular synthesis, where different fragments can be introduced at either position.

For instance, the related 2-sulfonamidobenzamide core has been elaborated to produce selective allosteric modulators of the MrgX1 receptor, which has implications for pain management. nih.gov In these syntheses, the carboxylic acid is converted to an amide, and various substituents are tolerated on the sulfonamide nitrogen, demonstrating the scaffold's versatility. nih.gov In other work, benzoic acid derivatives have been used to create inhibitors of viral enzymes, such as the SARS-CoV-2 nsp14 methyltransferase, by linking them to adenosine (B11128) mimics. nih.gov The synthesis of N-acyl-α-amino acids from acyl chlorides derived from substituted benzoic acids is another example of building complex structures for biological evaluation. mdpi.com These examples underscore the utility of this structural motif in medicinal chemistry and drug discovery. nih.govnih.govuky.edu

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions involving both the carboxylic acid and the sulfamoyl group could theoretically lead to cyclic sulfonamides (sultams). However, based on available literature, specific examples of intramolecular cyclization or rearrangement pathways for this compound have not been prominently reported.

While various rearrangement reactions are known for other classes of organic compounds, such as the benzilic acid rearrangement for 1,2-diketones, these are not directly applicable to the structure of this compound. wikipedia.orgorganic-chemistry.org The stability of the N,N-dimethylsulfamoyl group and the phenyl ring makes rearrangements unlikely under standard conditions. The formation of a seven-membered ring through intramolecular amidation would be sterically and electronically challenging and is not a commonly observed reaction pathway without specific activating conditions or catalysts.

Information regarding this compound is not available in the public domain.

Extensive searches for scientific literature concerning the chemical reactivity, reaction kinetics, and thermodynamic properties of this compound have yielded no specific data or detailed research findings.

While general information exists for related compounds such as benzoic acid and other derivatives, there is a notable absence of published studies focusing on the kinetic and thermodynamic aspects of this compound. Consequently, the creation of data tables and a detailed analysis of its reaction kinetics and thermodynamic considerations, as requested, cannot be fulfilled at this time.

No information was found regarding the following specific areas of inquiry:

Reaction Kinetics: Data on reaction rates, orders of reaction, or the influence of catalysts on reactions involving this compound are not present in the searched resources.

Thermodynamic Considerations: Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactions involving this compound have not been documented in the available literature.

Therefore, the requested article focusing solely on the chemical reactivity and mechanistic investigations of this compound, with a specific subsection on reaction kinetics and thermodynamic considerations, cannot be generated due to the lack of foundational scientific data.

Derivatives, Analogues, and Structure Function Correlations

Design Principles for Novel Analogues and Chemical Libraries

The creation of new molecules derived from 2-(dimethylsulfamoyl)benzoic acid is guided by systematic and logical design principles, aiming to optimize interactions with biological targets.

Rational drug design for analogues of this benzoic acid derivative often involves a structure-based approach, where modifications are made to improve binding affinity and selectivity for a specific biological target. A key strategy is the modification of substituents on the aromatic ring and the sulfamoyl group to explore the chemical space around a known active compound. nih.govnih.gov

For instance, in the development of agonists for the Lysophosphatidic acid (LPA) receptor LPA2, sulfamoyl benzoic acid analogues were synthesized. nih.gov The design process involved computational docking analysis to understand how these analogues fit into the LPA2 ligand-binding pocket, allowing for rationalized structural changes to achieve subnanomolar activity. nih.gov Similarly, the design of 2,5-substituted benzoic acid inhibitors targeting anti-apoptotic proteins like Mcl-1 and Bfl-1 was guided by existing co-crystal structures. nih.gov In this case, a carboxyl group was incorporated to form a crucial hydrogen bond with an arginine residue (Arg263) in the target protein, an interaction that anchors the inhibitor in the binding site. nih.gov

Further modifications might include altering the substitution pattern on the central benzene (B151609) ring. For example, introducing a chlorine or bromine atom has been shown to improve pharmacokinetic properties in some benzoic acid derivatives. nih.gov The aim is to identify positions on the chemical scaffold that can tolerate modifications without losing activity, which also opens avenues for creating affinity probes for target identification. nih.gov

While rational design focuses on specific, hypothesis-driven modifications, combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds. This approach is particularly effective when the synthetic route is modular, meaning different building blocks can be easily combined.

For derivatives of 2-(sulfamoyl)benzoic acid, a common synthetic strategy involves coupling the benzoic acid core with various sulfonyl chlorides or amines. nih.gov This modularity is ideal for a combinatorial approach. For example, a library can be generated by reacting a single 2-(chlorosulfonyl)benzoic acid precursor with a wide array of primary and secondary amines to produce a diverse set of sulfamoyl derivatives. Conversely, a single amine can be reacted with a library of substituted benzoyl chlorides. This method enables the systematic exploration of how different substituents on the sulfamoyl nitrogen or the aromatic ring affect the compound's properties. The synthesis of a series of 2-sulfonamidebenzamides illustrates this modular approach, where an anthranilic acid is first coupled with a sulfonyl chloride, and the resulting sulfonamide is then coupled with various amines. nih.gov

Structure-Reactivity Relationships (SRR)

The inherent reactivity of the this compound molecule is influenced by its structural and electronic features. Understanding these relationships is crucial for predicting its behavior in chemical transformations.

The chemical reactivity of this compound derivatives is governed by the electronic and steric nature of their substituents. The electron-withdrawing nature of both the carboxylic acid and the dimethylsulfamoyl groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, should a suitable leaving group be present.

Substituents added to the phenyl ring can further modulate this reactivity. For example, introducing electron-donating groups, like methyl groups, would slightly activate the ring, while adding strong electron-withdrawing groups, such as halogens (e.g., bromo substituents), would further deactivate it. nih.gov These bromo-substituted analogues can also serve as reactive intermediates for subsequent reactions like aromatic nucleophilic substitutions. nih.gov

Steric effects also play a significant role. Bulky substituents near the carboxylic acid or sulfamoyl groups can hinder the approach of reagents, thereby slowing down or preventing certain reactions. The choice of reactants in synthesis is often dictated by these steric constraints. nih.gov

The three-dimensional arrangement of atoms, or conformation, of this compound derivatives can significantly impact their reactivity. The relative orientation of the carboxylic acid and the sulfamoyl group is of particular importance. Intramolecular hydrogen bonding can occur between the acidic proton of the carboxyl group and one of the sulfonyl oxygens, which can influence the acidity of the proton and the rotational freedom around the C-S and C-C bonds.

In related benzoic acid derivatives, it has been observed that the carboxyl group is often inclined towards one side of the phenyl ring. icm.edu.pl This preferred conformation can affect the accessibility of the functional groups to reactants. For biological interactions, the conformation is critical. For instance, some inhibitors adopt a specific "U-shaped" binding mode to fit into the active site of a protein, a conformation dictated by the molecule's internal rotational possibilities. nih.gov

Structure-Biological Interaction Relationships (SBIR)

The biological activity of this compound and its analogues is directly tied to their chemical structure. Structure-Biological Interaction Relationships (SBIR), often studied through Structure-Activity Relationship (SAR) analyses, aim to decipher these connections to design more potent and selective molecules. nih.govnih.govnih.gov

Research into substituted sulfamoyl benzamidothiazoles, for example, has shown that specific substitutions are critical for biological function. nih.gov In one study, it was found that a bis-substituted phenyl group was necessary for activity, as the removal of methyl groups ("des-methyl" compounds) rendered the molecules inactive. nih.gov This highlights a strict structural requirement for interaction with the biological target.

The development of 2,5-substituted benzoic acid inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1 provides a clear example of SBIR. nih.gov SAR studies revealed two crucial findings for binding:

A conserved hydrogen bond between the inhibitor's carboxyl group and an arginine residue (Arg263) of the Mcl-1 protein.

The benefit of a flexible carbon linker replacing a more rigid amide structure. nih.gov

Guided by these findings, researchers developed compounds with significantly improved binding affinity for both Mcl-1 and Bfl-1. nih.gov The table below summarizes SAR findings for a series of sulfamoyl benzamidothiazole analogues that prolong NF-κB activation. nih.gov

| Compound | R1 | R2 | Activity |

| 1 | CH₃ | CH₃ | Active |

| 12a | H | H | Inactive |

| 12b | CH₃ | H | Inactive |

| 12d | Br | CH₃ | Active |

| 12e | CH₃ | Br | Active |

| Table based on SAR studies of substituted sulfamoyl benzamidothiazoles. nih.gov |

This data demonstrates that while bis-substitution on the phenyl ring is important, the specific nature and position of the substituent can be varied (e.g., methyl vs. bromo) while retaining activity, offering pathways for further optimization. nih.gov

Molecular Recognition and Binding Site Interactions of Derivatives

While direct crystallographic or detailed molecular docking studies specifically for derivatives of this compound are not extensively available in the public domain, a wealth of information from related benzoic acid and sulfonamide-containing inhibitors allows for the extrapolation of their likely binding modes and key molecular interactions. The molecular architecture of these compounds, characterized by a benzoic acid core linked to a dimethylsulfamoyl group, suggests several key features that can mediate target recognition.

The carboxylic acid moiety is a critical interaction point, often acting as a hydrogen bond donor and acceptor. In many enzyme active sites, such as those of metalloproteinases and dehydrogenases, the carboxylate group can form strong salt bridges with positively charged amino acid residues like arginine or lysine, or coordinate with metal ions. For instance, in studies of 2,5-substituted benzoic acid inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the carboxyl group forms an essential hydrogen bond with a conserved arginine residue, anchoring the inhibitor to the protein. nih.gov This interaction mimics the binding of native protein partners.

The sulfonamide group, and specifically the dimethylsulfamoyl moiety, also plays a crucial role in molecular recognition. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, capable of forming interactions with backbone amides or polar side chains in a binding pocket. The nitrogen atom of the sulfonamide can also act as a hydrogen bond donor. Furthermore, the entire sulfamoyl group can participate in favorable electrostatic and polar interactions. In the context of lactate (B86563) dehydrogenase (LDH-A) inhibitors, the sulfamoyl group has been observed to mediate hydrogen-bonding interactions with residues such as Asp52. acs.org Similarly, in inhibitors of the main protease (Mpro) of SARS-CoV-2, the sulfonamide group has been shown to occupy specific subsites and form electrostatic interactions with the protein backbone. nih.gov

The aromatic ring of the benzoic acid core provides a scaffold for further interactions, primarily through van der Waals forces and pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's binding site. Substituents on this ring can be strategically placed to enhance these interactions or to occupy additional hydrophobic pockets, thereby increasing binding affinity and selectivity.

Molecular docking studies on various benzoic acid derivatives have further illuminated these potential interactions. For example, in silico analysis of benzoic acid derivatives targeting carbonic anhydrase II indicated that the molecule docks favorably within the active site, with a binding energy suggesting potent inhibition. Such studies often reveal a network of hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

The table below summarizes the key interacting residues and interaction types observed for related sulfamoyl-containing and benzoic acid-based inhibitors, providing a model for the potential interactions of this compound derivatives.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Mcl-1/Bfl-1 | Arginine | Hydrogen Bond (Carboxylate) | nih.gov |

| Lactate Dehydrogenase A | Aspartate | Hydrogen Bond (Sulfamoyl) | acs.org |

| SARS-CoV-2 Mpro | Glutamate (backbone) | Electrostatic Interaction (Sulfonamide) | nih.gov |

| Carbonic Anhydrase II | Not Specified | Favorable Binding Energy |

It is important to note that while these examples provide a strong basis for understanding the molecular recognition of this compound derivatives, specific interactions will ultimately depend on the unique topology and chemical environment of the target's binding site.

Exploration of Sulfamoyl-Containing Scaffolds in Target Engagement Research

The sulfamoyl-containing scaffold, a key feature of this compound, is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical properties and target engagement profiles. nih.gov The sulfonamide functional group is found in a wide array of approved drugs, highlighting its versatility and importance. nih.gov Research into sulfamoyl-containing scaffolds is a vibrant area, continually yielding novel insights into their potential as therapeutic agents.

One of the primary advantages of the sulfamoyl group is its ability to act as a bioisostere for other functional groups, such as carboxylic acids or phenols, while offering distinct electronic and steric properties. This allows for the fine-tuning of a molecule's binding affinity and selectivity. Structure-activity relationship (SAR) studies on various sulfamoyl-containing compounds have consistently demonstrated the importance of this moiety for biological activity.

For example, in the development of sulfonamide-based inhibitors of the NLRP3 inflammasome, the sulfonamide and a benzyl (B1604629) moiety were found to be crucial for selectivity. nih.gov Systematic SAR studies led to the identification of a lead inhibitor with significantly improved potency and in vivo target engagement. nih.gov Similarly, in the design of sulfamoyl benzamidothiazoles that prolong NF-κB activation, SAR studies revealed that modifications to the scaffold, including the sulfamoyl group, could yield more potent compounds. nih.gov

Target engagement assays are critical tools in the exploration of sulfamoyl-containing scaffolds. These assays, which can be performed in both biochemical and cellular contexts, provide direct evidence of a compound binding to its intended target. youtube.com This is particularly important for confirming that the observed biological effect of a compound is a direct result of its interaction with the target protein. For instance, cellular target engagement assays can provide information on the cell permeability of compounds and confirm target binding in a more physiologically relevant environment. youtube.com

The development of targeted covalent inhibitors (TCIs) represents another exciting frontier for sulfamoyl-containing scaffolds. While the dimethylsulfamoyl group itself is not typically a reactive warhead, the broader scaffold can be modified to include moieties that form a covalent bond with the target protein. For example, 2-sulfonylpyrimidine warheads have been explored as alternatives to acrylamides for the targeted covalent inhibition of Bruton's tyrosine kinase (BTK). acs.org Docking studies of these compounds revealed that the sulfonyl group could engage in hydrogen bonding with the target protein, contributing to the binding affinity and positioning of the reactive group. acs.org

The table below provides examples of sulfamoyl-containing scaffolds and their applications in target engagement research, showcasing the diverse range of biological targets that can be modulated by this versatile chemical motif.

| Scaffold | Target | Research Focus | Key Findings | Reference |

| Sulfonamide-based inhibitors | NLRP3 Inflammasome | Optimization of potency and selectivity | Sulfonamide moiety crucial for selectivity; identified potent in vivo inhibitors. | nih.gov |

| Sulfamoyl benzamidothiazoles | NF-κB Pathway | Prolonging activation | SAR studies guided the design of more potent analogs. | nih.gov |

| 2-Sulfonylpyrimidines | Bruton's Tyrosine Kinase (BTK) | Targeted covalent inhibition | Sulfonyl group contributes to binding and positioning for covalent modification. | acs.org |

Advanced Spectroscopic Analysis for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(Dimethylsulfamoyl)benzoic acid by providing detailed information about the chemical environment of individual atoms.

Two-dimensional (2D) NMR techniques are crucial for assigning the complex proton (¹H) and carbon (¹³C) spectra of this compound and its derivatives. These experiments reveal correlations between different nuclei, allowing for a complete structural puzzle to be assembled.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. researchgate.nettistory.com For this compound, HSQC would definitively link the aromatic protons to their corresponding carbons on the benzene (B151609) ring and the methyl protons to the methyl carbons of the dimethylsulfamoyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations, typically over two to three bonds. researchgate.nettistory.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different functional groups within the molecule. For instance, HMBC can show correlations from the aromatic protons to the carbonyl carbon of the carboxylic acid and to the carbons of the sulfamoyl group, confirming their relative positions on the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. researchgate.nettistory.com In this compound, NOESY could show correlations between the protons of the dimethylamino group and the aromatic proton at the 3-position, indicating the spatial orientation of the sulfamoyl group relative to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is predictive and actual experimental values may vary based on solvent and other experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 175 |

| Aromatic Ring (C1-C6) | 7.5 - 8.2 | 125 - 140 |

| Dimethylamino (-N(CH₃)₂) | 2.7 - 3.0 | 35 - 45 |

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance without the need for a compound-specific reference standard. ckisotopes.com By integrating the signals of known protons in the target molecule and comparing them to a certified internal standard of known concentration, the absolute quantity of this compound can be determined. ckisotopes.com This technique is valuable for monitoring the progress of reactions that synthesize or modify the compound and for assessing the purity of the final product. For instance, using an internal standard like benzoic acid, the purity of a this compound sample can be calculated with high precision. ckisotopes.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information about the molecular weight and elemental composition of this compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. docbrown.info This precision allows for the determination of the exact elemental formula of this compound (C₉H₁₁NO₄S), distinguishing it from other compounds with the same nominal mass.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure. miamioh.edulibretexts.org For this compound, characteristic fragmentation would likely involve:

Loss of the carboxylic acid group (-COOH): A peak corresponding to the loss of 45 mass units. libretexts.org

Loss of the dimethylamino group (-N(CH₃)₂): A peak showing the loss of 44 mass units.

Cleavage of the sulfonyl group (-SO₂-): This could lead to various fragments depending on the specific bond cleavages.

Formation of a benzoyl cation or related aromatic fragments. docbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M]+ | 229.04 | Molecular Ion |

| [M - COOH]+ | 184.00 | Loss of carboxylic acid group |

| [M - N(CH₃)₂]+ | 185.00 | Loss of dimethylamino group |

| [C₆H₄SO₂N(CH₃)₂]+ | 184.05 | Fragment containing the sulfamoyl group |

| [C₆H₅CO]+ | 105.03 | Benzoyl cation |

| [C₆H₅]+ | 77.04 | Phenyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For this compound, characteristic IR absorption bands would include:

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. docbrown.info

A strong C=O (carbonyl) stretch from the carboxylic acid, around 1700-1680 cm⁻¹. docbrown.inforesearchgate.net

S=O stretches from the sulfamoyl group, usually appearing as two bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C-N stretch from the dimethylamino group.

Aromatic C-H and C=C stretching vibrations. docbrown.info

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for non-polar bonds and symmetric vibrations. nih.govias.ac.in For this compound, Raman spectra would provide clear signals for the aromatic ring vibrations and the sulfur-containing functional group. nih.govias.ac.in The C=O stretch is also observable in Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1700 |

| Sulfamoyl Group | S=O asymmetric stretch | 1300 - 1350 |

| Sulfamoyl Group | S=O symmetric stretch | 1120 - 1160 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Correlation of Vibrational Modes with Molecular Structure and Functional Groups

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful method for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. otago.ac.nzamericanpharmaceuticalreview.com The spectrum of this compound is characterized by the vibrations of its constituent parts: the carboxylic acid group, the dimethylsulfamoyl group, and the disubstituted benzene ring. Each functional group absorbs infrared radiation or scatters Raman light at specific wavenumbers, corresponding to the energy required to excite its vibrational modes, such as stretching and bending.

The analysis of these spectra allows for a detailed correlation between observed vibrational bands and the molecule's structural features. For instance, the carboxylic acid group gives rise to very distinct and recognizable bands. A broad absorption band is typically observed in the region of 3300-2500 cm⁻¹ in the infrared spectrum, which is characteristic of the O-H stretching vibration, broadened due to strong intermolecular hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band, typically in the range of 1700-1680 cm⁻¹. docbrown.info

The sulfamoyl group also presents characteristic vibrational frequencies. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-H stretching vibrations of the two methyl groups attached to the nitrogen atom are anticipated in the 2900-3000 cm⁻¹ region.

The substituted benzene ring contributes to the spectrum with C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which are typically observed in the 1600-1450 cm⁻¹ region. docbrown.info The substitution pattern on the benzene ring also influences the positions of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending bands in the 900-675 cm⁻¹ region, which can provide further structural confirmation.

A detailed assignment of the expected vibrational modes of this compound based on characteristic group frequencies is presented in the table below.

Table 1: Theoretical Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl Groups | 3000 - 2850 |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 |

| S=O Asymmetric Stretch | Sulfonamide | 1350 - 1300 |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 |

| S=O Symmetric Stretch | Sulfonamide | 1160 - 1140 |

| O-H Bend | Carboxylic Acid | 960 - 900 |

This table is based on established characteristic vibrational frequencies for the respective functional groups.

In-situ Monitoring of Chemical Reactions

Vibrational spectroscopy is not only used for the characterization of final products but also serves as a valuable tool for the real-time, in-situ monitoring of chemical reactions. nih.gov Techniques like FTIR and Raman spectroscopy can be employed to track the progress of a reaction by continuously measuring the concentration of reactants, intermediates, and products. This is achieved by immersing a probe into the reaction vessel, which allows for the collection of spectra at regular intervals without disturbing the reaction mixture.

For the synthesis or subsequent reactions of this compound, in-situ monitoring could provide crucial kinetic and mechanistic information. For example, in a reaction involving the modification of the carboxylic acid group, one could monitor the decrease in the intensity of the characteristic carbonyl (C=O) and hydroxyl (O-H) bands of the starting material while simultaneously observing the appearance of new bands corresponding to the product. researchgate.net This allows for the precise determination of reaction endpoints, the identification of reaction intermediates, and the optimization of reaction conditions such as temperature, pressure, and catalyst loading. mdpi.com The non-destructive nature of these techniques makes them particularly suitable for sensitive chemical processes. americanpharmaceuticalreview.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.nettechnologynetworks.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light. uobabylon.edu.iq

In this compound, the primary chromophore is the substituted benzene ring, which is conjugated with the carbonyl group of the carboxylic acid. This aromatic system gives rise to characteristic electronic transitions. Typically, benzene and its derivatives exhibit strong absorption bands in the UV region. These correspond to π → π* transitions, where an electron from a pi bonding orbital is excited to a pi anti-bonding orbital. For substituted benzenes, these absorptions are often observed around 200-280 nm. researchgate.net

The presence of the carboxylic acid and dimethylsulfamoyl groups as substituents on the benzene ring can influence the position and intensity of these absorption bands. These groups can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift), and can also affect the molar absorptivity (ε). The carbonyl group, in addition to the π → π* transition, can also undergo a weaker n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to a pi anti-bonding orbital.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic and carbonyl chromophores. The exact λmax values would depend on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~200-280 nm |

| n → π* | Carbonyl Group | >280 nm (typically weak) |

This table is based on general principles of UV-Vis spectroscopy for aromatic carboxylic acids.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. anton-paar.comnih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the electron density map of the molecule and, from that, determine the precise arrangement of atoms in the crystal lattice. sci-hub.se

For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the dimethylsulfamoyl and carboxylic acid groups relative to the benzene ring.

Intermolecular interactions: The nature and geometry of intermolecular forces, such as hydrogen bonding, that stabilize the crystal structure. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. researchgate.net

This detailed structural information is invaluable for understanding the compound's physical properties and for rationalizing its chemical behavior. It also serves as a benchmark for computational structural studies. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 2-(Dimethylsulfamoyl)benzoic acid.

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic wavefunctions. libretexts.org For this compound, the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance.

The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. uwosh.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. These orbitals are often the primary participants in chemical reactions. uwosh.edu

DFT calculations can be employed to determine the energies of these orbitals and map their electron density distributions. researchgate.net For instance, in many benzoic acid derivatives, the π-electron systems of the benzene (B151609) ring contribute significantly to the frontier orbitals. youtube.com The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for a Benzoic Acid Derivative

| Parameter | Value (eV) | Significance |

| EHOMO | -6.8 | Electron-donating capability |

| ELUMO | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity and stability |

| Ionization Potential | 6.8 | Energy required to remove an electron |

| Electron Affinity | 1.5 | Energy released when an electron is added |

Note: Data is representative of a generic benzoic acid derivative as found in literature and serves as an illustration of parameters obtained through DFT calculations. researchgate.net

Quantum chemical calculations are highly effective in predicting various spectroscopic data, which can be compared with experimental results for structure validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov Computational predictions of chemical shifts for protons and carbons in the aromatic ring, the dimethylamino group, and the carboxyl group can aid in the assignment of experimental spectra. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies for the stretching and bending modes of functional groups, such as the C=O of the carboxylic acid, the S=O of the sulfamoyl group, and the C-N and C-H bonds, can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. nih.govresearchgate.net This comparison helps in the detailed assignment of vibrational bands. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It can calculate the excitation energies and corresponding wavelengths for electronic transitions, such as the π → π* transitions expected for the aromatic system of this compound. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Sulfonamide Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3250 | 3265 |

| C=O Stretch | 1680 | 1695 |

| SO₂ Asymmetric Stretch | 1340 | 1355 |

| SO₂ Symmetric Stretch | 1160 | 1172 |

Note: This table illustrates the typical agreement between experimental and computationally predicted IR frequencies for a related molecule, as specific data for the title compound is not available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of this compound over time. nih.gov By simulating the molecule's movement in a given environment, such as in a solvent like water or DMSO, MD can reveal the preferred three-dimensional structures (conformers) and the transitions between them. wustl.edu These simulations provide insights into how the molecule might change its shape to interact with other molecules, such as biological receptors. nih.gov The analysis can identify the most stable, low-energy conformations by exploring the potential energy surface of the molecule. bohrium.com For a molecule with rotatable bonds, such as the C-S and C-C bonds in this compound, MD simulations can map the conformational landscape and determine the population of different conformers at equilibrium. wustl.edu

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net For this compound, which contains a sulfonamide group—a common pharmacophore—docking studies can be used to investigate its potential interactions with enzyme active sites, such as those of carbonic anhydrases. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov The results can identify key intermolecular interactions, such as:

Hydrogen bonds: between the sulfamoyl or carboxyl groups and polar amino acid residues. nih.gov

Hydrophobic interactions: between the benzene ring and nonpolar residues. nih.gov

Electrostatic interactions: involving the charged or polar functional groups. nih.gov

These studies are crucial for structure-based drug design, providing a hypothesis for the molecule's mechanism of action at a molecular level. nih.gov

Table 3: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site

| Parameter | Value/Description |

| Target Protein | Carbonic Anhydrase II (example) |

| Binding Affinity (ΔG) | -7.5 kcal/mol |

| Interacting Residues | His94, His96, Thr199, Thr200 |

| Key Interactions | Hydrogen bonds with Thr199; Coordination with Zn²⁺ ion via sulfonamide group |

Note: This table provides a hypothetical example of docking results based on common interactions for sulfonamide-based inhibitors with carbonic anhydrase. researchgate.net

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov For a series of compounds related to this compound, a QSPR model could be developed to predict properties like solubility or lipophilicity (logP). nih.gov Similarly, a QSRR model could relate structural descriptors to reactivity parameters.

These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods, like multiple linear regression, to find a mathematical equation that links these descriptors to the observed property or activity. nih.gov For example, descriptors such as the energy of the LUMO (ELUMO) and the octanol-water partition coefficient (logP) have been used to predict the toxicity of benzoic acids. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational methods can be employed to elucidate the mechanisms of chemical reactions or biological processes. nih.gov For this compound, this could involve modeling its synthesis to understand the transition states and energy barriers of the reaction pathway. More commonly in a biological context, these approaches are used to understand the compound's mechanism of action (MoA). rsc.org

By combining data from quantum mechanics, molecular docking, and molecular dynamics, researchers can build a comprehensive model of how the molecule interacts with its biological target. nih.gov For instance, calculations can determine the pKa of the carboxylic acid and sulfonamide groups, which is crucial for understanding the molecule's ionization state at physiological pH and how this affects its ability to bind to a target protein. Computational analysis can thus generate testable hypotheses about the molecular-level events that underlie the compound's observed effects. rsc.org

Applications in Advanced Organic Synthesis and Chemical Sciences

2-(Dimethylsulfamoyl)benzoic Acid as a Key Intermediate in Complex Molecule Construction

The structure of this compound makes it an ideal intermediate for the modular synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The carboxylic acid group provides a reliable reaction site for coupling with other molecules, while the dimethylsulfamoyl group influences the scaffold's conformation and physicochemical properties.

A notable application is in the synthesis of 2-sulfonamidebenzamides, which have been identified as selective positive allosteric modulators of the MrgX1 receptor, a non-opioid target for potential chronic pain treatment. nih.gov In these synthetic campaigns, this compound or its analogues serve as a core fragment. The general synthetic route involves the coupling of the carboxylic acid with various aniline (B41778) or other amine derivatives. nih.gov This reaction is typically facilitated by peptide coupling agents, such as 1-propanephosphonic acid anhydride (B1165640) (T3P) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), to form a stable amide bond. nih.gov This modular approach allows chemists to systematically modify the amine portion of the molecule to explore structure-activity relationships (SAR) and optimize the potency and pharmacokinetic properties of the final compounds. nih.gov

| Target Molecule Class | Synthetic Role of this compound | Coupling Reagents | Reference |

| 2-Sulfonamidebenzamides | Core acid fragment for amide bond formation. | T3P, HATU | nih.gov |

| MrgX1 Allosteric Modulators | Key intermediate providing the foundational scaffold. | T3P, HATU | nih.gov |

This role as a key intermediate is crucial for building libraries of complex molecules for biological screening, enabling the discovery and development of new therapeutic agents.

Utility in Catalyst Design and Development

While direct applications of this compound as a catalyst are not widely documented, its structural motifs are relevant to modern catalyst design, particularly in the field of metal-organic frameworks (MOFs). Benzoic acid derivatives are frequently used as organic linkers or ligands that coordinate with metal ions to form catalytic structures. nih.gov

For instance, research on related systems has shown that ligands like 2,4-bis-(triazol-1-yl)benzoic acid can self-assemble with metal ions such as Cadmium(II) and Zinc(II) to create MOFs. nih.gov These frameworks can act as selective fluorescent sensors or catalysts for specific reactions. The carboxylic acid group of the ligand coordinates with the metal center, while the nitrogen-containing triazole rings provide additional binding sites and modulate the electronic environment. nih.gov

By analogy, this compound offers potential as a ligand in such catalytic systems.

The carboxylic acid group can serve as the primary binding site to metal centers.

The sulfamoyl group , with its oxygen and nitrogen atoms, could offer secondary coordination sites or participate in hydrogen bonding, influencing the final structure and stability of the framework.

The electronic properties of the sulfamoyl group can tune the acidity and reactivity of the metal center in the resulting catalyst.

Although this remains a largely unexplored area, the fundamental characteristics of this compound suggest its potential utility in the rational design of new heterogeneous catalysts and functional coordination polymers. nih.gov

Contributions to Material Science Research

In material science, the ability of molecules to self-assemble into ordered structures is paramount for creating new materials with desired properties. This compound possesses functional groups that are highly conducive to forming predictable intermolecular interactions, making it a compound of interest for crystal engineering and the development of supramolecular materials. nih.govrsc.org

The carboxylic acid group is well-known for its ability to form strong and directional hydrogen bonds. Specifically, it can form a robust eight-membered ring motif known as the "carboxylic acid dimer synthon," which is a reliable interaction for building supramolecular assemblies. nih.gov This feature allows for the design of co-crystals, where this compound is combined with other molecules to create new crystalline solids with unique properties. nih.govrsc.org

Furthermore, benzoic acid and its derivatives can be incorporated as guest molecules into the crystalline cavities of polymers, such as syndiotactic polystyrene, to form co-crystalline phases. mdpi.com This approach can lead to materials where the guest molecule is isolated within the polymer matrix, potentially altering the physical properties of the polymer or enabling controlled release applications. mdpi.com

The contributions of this compound to material science are currently centered on its potential, based on the well-understood functions of its constituent groups.

| Functional Group | Interaction Type | Potential Material Application | Supporting Principle Reference |

| Carboxylic Acid | Hydrogen Bonding (Dimer Synthon) | Co-crystals, Supramolecular Assemblies | nih.gov |

| Aromatic Ring | π–π Stacking | Crystal Packing, Polymer Composites | nih.gov |

| Sulfamoyl Group | Dipole-Dipole, Hydrogen Bonding | Modulating Crystal Packing, Enhancing Polarity | N/A |

| Whole Molecule | Guest Inclusion | Polymer Co-crystalline Phases | mdpi.com |

Role in Agrochemical and Specialty Chemical Synthesis

While specific, large-scale applications of this compound in agrochemicals are not prominently reported, related structures are key in the industry. Benzoic acid derivatives are broadly used in agriculture, and other sulfonamide-containing compounds, like acid saccharin, serve as intermediates for pesticides and herbicides. kavyapharma.compmcsg.com

The primary role of this compound is in the synthesis of specialty chemicals, which are low-volume, high-value products. Its use in creating complex allosteric modulators for pharmaceutical research is a prime example of its application in this sector. nih.gov These highly specialized molecules are not commodity chemicals but are designed for specific, high-performance functions.

Additionally, the broader class of substituted benzoylbenzoic acids serves as crucial intermediates in the production of dyes and pigments. google.com For example, compounds like 5-(dimethylamino)-2-[4-(dimethylamino)-benzoyl]benzoic acid are derived from phthalides and are used to create valuable color formers for applications such as carbonless copy paper. google.com Given its reactive carboxylic acid group, this compound could potentially be adapted for the synthesis of specialized dyes where the sulfamoyl group could modulate properties like solubility, lightfastness, or color.

Reagent in Sulfonylation and Sulfamoylation Reactions

It is important to clarify that this compound is typically not used as a reagent to transfer the dimethylsulfamoyl group (–SO₂N(CH₃)₂) to other molecules. Instead, it functions as a bifunctional reagent that introduces the entire 2-(dimethylsulfamoyl)benzoyl moiety into a target structure.

The reactivity is centered on the carboxylic acid group. This group can be readily "activated" to make it more susceptible to nucleophilic attack. The activated intermediate then reacts with a nucleophile, such as an amine or an alcohol, to form a new amide or ester, respectively. This process effectively couples the this compound scaffold to another molecule.

Common methods for this transformation include:

Activation with Peptide Coupling Reagents: Reagents like T3P and HATU are used to facilitate the formation of an amide bond between the carboxylic acid and an amine in a one-pot procedure. nih.gov This is a widely used method in medicinal chemistry for its high efficiency and mild reaction conditions. nih.gov

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(dimethylsulfamoyl)benzoyl chloride can then react with a wide range of nucleophiles.

This utility makes this compound a valuable reagent for chemists looking to incorporate a sulfonamide-functionalized benzoyl group into a larger molecule, thereby modifying its steric bulk, polarity, and potential for hydrogen bonding.

Environmental and Sustainability Research Aspects

Environmental Fate and Persistence of Sulfonamide Compounds

Sulfonamides are a class of synthetic antimicrobial agents that are widely used in both human and veterinary medicine. researchgate.netflemingcollege.ca Their presence in various environmental compartments, including soil, surface water, and groundwater, is well-documented. nih.govresearchgate.net The persistence of these compounds is influenced by a variety of factors such as their chemical structure, the physicochemical properties of the surrounding environment (e.g., pH, temperature, organic matter content), and the presence of microbial communities. nih.gov

Generally, sulfonamides are considered to be relatively persistent in the environment. researchgate.net Their mobility can be significant due to their relatively high water solubility. researchgate.net This mobility increases the risk of contamination of ground and surface water resources. researchgate.net Some studies have indicated that sulfonamides can persist in the environment for many months after their initial introduction. core.ac.uk The environmental risk of toxicity from sulfonamides at current detected concentrations is often considered insignificant, though their potential to contribute to the development of antibiotic resistance is a major concern. flemingcollege.ca

Mechanisms of Biotic and Abiotic Degradation in Environmental Systems

Direct studies on the biotic and abiotic degradation mechanisms of 2-(Dimethylsulfamoyl)benzoic acid are currently absent from the scientific literature. Nevertheless, research on the degradation of other sulfonamides provides a framework for understanding the potential pathways for this compound.

Biotic Degradation: